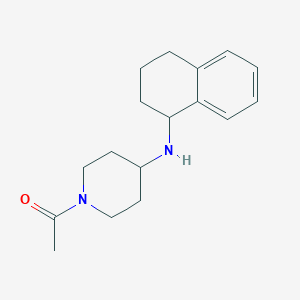![molecular formula C20H21Cl2NO3 B6061801 3-(4-tert-butylphenyl)-3-[(3,4-dichlorobenzoyl)amino]propanoic acid](/img/structure/B6061801.png)
3-(4-tert-butylphenyl)-3-[(3,4-dichlorobenzoyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-tert-butylphenyl)-3-[(3,4-dichlorobenzoyl)amino]propanoic acid, commonly known as DCP-LA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DCP-LA belongs to the class of compounds known as phenylpropanoic acids and has been found to possess a range of biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of DCP-LA is not fully understood. However, it has been proposed that DCP-LA acts by modulating the activity of various signaling pathways involved in inflammation and oxidative stress. DCP-LA has been found to inhibit the activity of the transcription factor NF-κB, which plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
DCP-LA has been found to possess a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. DCP-LA has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, DCP-LA has been found to increase the expression of neurotrophic factors such as BDNF and NGF.
Avantages Et Limitations Des Expériences En Laboratoire
DCP-LA has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It has also been shown to be stable under a range of conditions. However, there are some limitations to the use of DCP-LA in lab experiments. It has been found to have low solubility in aqueous solutions, which can limit its bioavailability. In addition, DCP-LA has been found to exhibit some cytotoxicity at high concentrations.
Orientations Futures
There are several future directions for the study of DCP-LA. One area of interest is the potential use of DCP-LA as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of DCP-LA as a neuroprotective agent in the treatment of stroke and other ischemic events. Further studies are needed to fully understand the mechanism of action of DCP-LA and its potential therapeutic applications.
Méthodes De Synthèse
DCP-LA is synthesized through a multi-step process involving the reaction of tert-butylbenzene with chloroacetyl chloride, followed by reaction with 3,4-dichlorobenzoic acid. The final product is obtained through the reaction of this intermediate with L-alanine.
Applications De Recherche Scientifique
DCP-LA has been extensively studied for its potential therapeutic applications. It has been found to exhibit neuroprotective, anti-inflammatory, and anti-oxidant properties. DCP-LA has been shown to protect against neuronal damage caused by ischemia and oxidative stress. It has also been found to reduce inflammation in various animal models of inflammation.
Propriétés
IUPAC Name |
3-(4-tert-butylphenyl)-3-[(3,4-dichlorobenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO3/c1-20(2,3)14-7-4-12(5-8-14)17(11-18(24)25)23-19(26)13-6-9-15(21)16(22)10-13/h4-10,17H,11H2,1-3H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRDYAFMMYSUES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tert-butylphenyl)-3-{[(3,4-dichlorophenyl)carbonyl]amino}propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[1-methyl-2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6061723.png)
![(3,4-dimethoxyphenyl)(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)methanone](/img/structure/B6061728.png)
![4-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B6061735.png)
![[1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6061741.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-2-methoxy-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B6061747.png)
![2-[4-[(6-chloro-2H-chromen-3-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6061762.png)

![methyl 3-[2-(2-fluorophenyl)ethyl]-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B6061768.png)
![4-methyl-2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B6061774.png)

![ethyl 1-butyl-5-hydroxy-2-methyl-4-[(4-methyl-1-piperazinyl)methyl]-1H-indole-3-carboxylate hydrochloride](/img/structure/B6061795.png)
![4-[2-({[4-(4-tert-butylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-ethyl-1-piperazinecarbothioamide](/img/structure/B6061818.png)
![1-(4-bromophenyl)-4-[3-(2-chlorophenyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B6061826.png)
![N-(4-methylphenyl)-2-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinyl}acetamide](/img/structure/B6061834.png)